molecular formula C20H16Br2N2O4 B329904 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE

5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE

Cat. No.: B329904
M. Wt: 508.2 g/mol
InChI Key: WYYFYCSUMPYLIM-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine atoms, a pyrazole ring, and a methoxyphenyl acetate group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the pyrazole ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other brominated pyrazole derivatives and methoxyphenyl acetates. Compared to these compounds, 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C20H16Br2N2O4

Molecular Weight

508.2 g/mol

IUPAC Name

[5-bromo-4-[(E)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C20H16Br2N2O4/c1-11-16(20(26)24(23-11)15-6-4-14(21)5-7-15)8-13-9-18(27-3)19(10-17(13)22)28-12(2)25/h4-10H,1-3H3/b16-8+

InChI Key

WYYFYCSUMPYLIM-LZYBPNLTSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)Br

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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